(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone
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Overview
Description
(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring with multiple functional groups, including a hydroxy group, a methyl group, a keto group, and a nitrile group. The stereochemistry of the compound is defined by the (1R,2R,5R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the nitrile group: This can be done through a nucleophilic substitution reaction using a suitable nitrile source.
Introduction of the hydroxy and keto groups: These functional groups can be introduced through oxidation and reduction reactions, respectively.
Introduction of the methyl group: This can be achieved through an alkylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of amides, carboxylic acids, or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, water, alcohols
Major Products Formed
Oxidation: Formation of a diketone
Reduction: Formation of a diol
Substitution: Formation of amides, carboxylic acids, or other derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone would depend on its specific application. In the context of drug discovery, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways and therapeutic effects. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexane-1-carbonitrile: Lacks the keto group.
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone is unique due to the presence of multiple functional groups in a specific stereochemical configuration. This unique combination of functional groups and stereochemistry may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-8(6-12)4-9(5-10(7)13)11(2,3)14/h7-9,14H,4-5H2,1-3H3/t7-,8+,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABOMRDXIOHJT-HRDYMLBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(CC1=O)C(C)(C)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](CC1=O)C(C)(C)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566160 |
Source
|
Record name | (1R,2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137588-59-1 |
Source
|
Record name | (1R,2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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